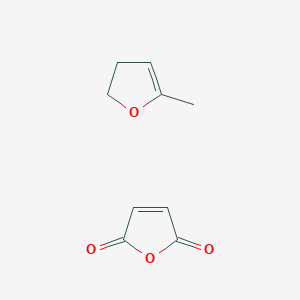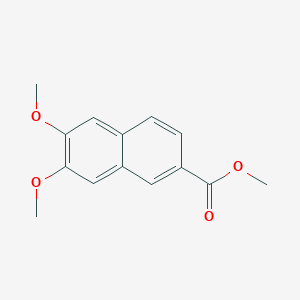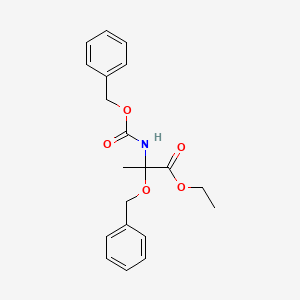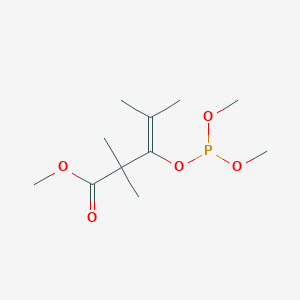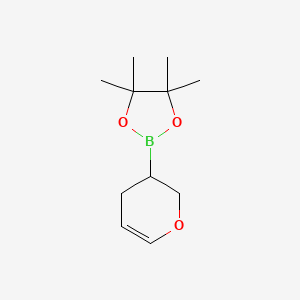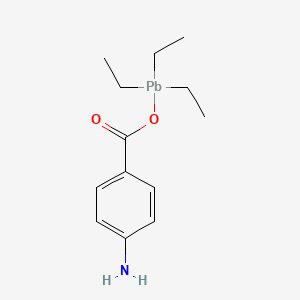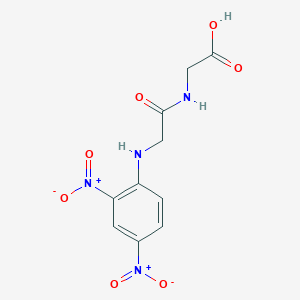
N-(2,4-Dinitrophenyl)glycylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dinitrophenyl)glycylglycine: is a compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of a dinitrophenyl group attached to a glycylglycine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dinitrophenyl)glycylglycine typically involves the reaction of 2,4-dinitrophenylhydrazine with glycylglycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 2,4-Dinitrophenylhydrazine: This is achieved by nitration of phenylhydrazine.
Reaction with Glycylglycine: The 2,4-dinitrophenylhydrazine is then reacted with glycylglycine in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2,4-Dinitrophenyl)glycylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The dinitrophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted dinitrophenyl derivatives.
Applications De Recherche Scientifique
N-(2,4-Dinitrophenyl)glycylglycine has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and analytical techniques.
Mécanisme D'action
The mechanism of action of N-(2,4-Dinitrophenyl)glycylglycine involves its interaction with specific molecular targets. The dinitrophenyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules . The compound can also act as an uncoupler of oxidative phosphorylation, disrupting cellular energy metabolism .
Comparaison Avec Des Composés Similaires
2,4-Dinitrophenylhydrazine: Used in similar analytical applications.
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.
2,6-Dinitrophenylhydrazine: Similar in structure and reactivity.
Uniqueness: N-(2,4-Dinitrophenyl)glycylglycine is unique due to its combination of a dinitrophenyl group with a glycylglycine moiety. This structure imparts specific chemical properties and reactivity, making it useful in a variety of applications that are not possible with other similar compounds .
Propriétés
Numéro CAS |
26227-87-2 |
|---|---|
Formule moléculaire |
C10H10N4O7 |
Poids moléculaire |
298.21 g/mol |
Nom IUPAC |
2-[[2-(2,4-dinitroanilino)acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H10N4O7/c15-9(12-5-10(16)17)4-11-7-2-1-6(13(18)19)3-8(7)14(20)21/h1-3,11H,4-5H2,(H,12,15)(H,16,17) |
Clé InChI |
VPQCLFRKPMBLNF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide](/img/structure/B13998686.png)

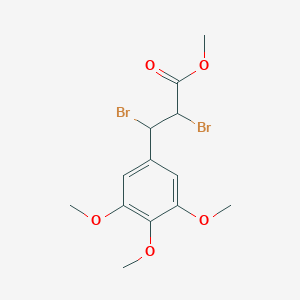
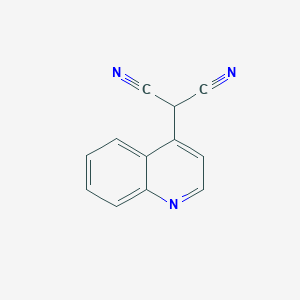

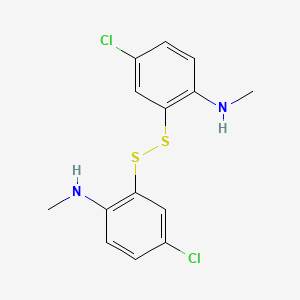
![2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid](/img/structure/B13998721.png)
